Ibipinabant, also known by its developmental names SLV319 and BMS-646,256, belongs to the class of cannabinoid receptor antagonists. It is specifically designed to inhibit the CB1 receptor, which is implicated in various physiological processes including appetite regulation and energy metabolism. The compound is derived from modifications of natural cannabinoid structures, aiming to enhance selectivity and potency against the CB1 receptor while minimizing side effects associated with other cannabinoids .
The synthesis of ibipinabant has been described as atom-efficient, utilizing a series of chemical reactions that optimize yield while reducing waste. The process typically begins with the formation of an acid chloride from a readily available acid using oxalyl chloride and dimethylformamide as a catalyst in dichloromethane. This intermediate is then reacted with an amino acid in the presence of triethylamine to yield ibipinabant. Subsequent steps include the conversion of carboxylic acid derivatives into amides using coupling agents like benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and triethylamine .
Key parameters in the synthesis include:
The molecular formula of ibipinabant is , with a molar mass of approximately 501.43 g/mol. The structure features a complex arrangement that includes:
The three-dimensional structure can be modeled using software tools that predict binding affinities and interactions with biological targets, aiding in further drug design efforts .
Ibipinabant undergoes several chemical reactions during its synthesis, including:
These reactions are characterized by specific conditions such as temperature control, choice of solvents, and stoichiometry to optimize yields .
Ibipinabant acts primarily as an inverse agonist at the CB1 receptor. By binding to this receptor, it inhibits the normal endocannabinoid signaling pathways that regulate appetite and energy balance. This antagonistic action leads to reduced food intake and potential weight loss. The mechanism involves:
Studies indicate that ibipinabant's effects on appetite regulation are mediated through alterations in neurotransmitter release within the central nervous system .
Ibipinabant exhibits several notable physical and chemical properties:
These properties influence its formulation as a pharmaceutical agent and its handling during research applications .
While initially explored for obesity treatment due to its anorectic effects, ibipinabant's clinical development has been limited due to safety concerns associated with psychiatric side effects observed in similar compounds like rimonabant. Currently, it is primarily used in laboratory settings for:
Ibipinabant (SLV319, BMS-646256) is classified as a cannabinoid CB1 receptor inverse agonist, a critical distinction from neutral antagonists. Inverse agonists suppress constitutive CB1 receptor activity—the baseline signaling occurring without endogenous ligand binding. This contrasts with neutral antagonists, which solely block agonist binding without intrinsic effects on basal activity [2] [5]. Biochemically, ibipinabant inhibits GTPγS binding and increases cAMP production in CB1-expressing cells, hallmarks of inverse agonism. These effects arise from its stabilization of the CB1 receptor's inactive state (R), shifting the equilibrium away from the constitutively active state (R*) [5].
This mechanistic difference has physiological implications. Preclinical studies indicate inverse agonists like ibipinabant suppress food intake and food-reinforced behaviors more robustly than neutral antagonists (e.g., AM6545), likely due to enhanced suppression of peripheral endocannabinoid tone influencing metabolic pathways [3] [9]. Unlike rimonabant, ibipinabant achieves appetite suppression at significantly lower central CB1 receptor occupancy (11% vs. >65%), suggesting peripheral mechanisms contribute substantially to its efficacy [3] [10].
Table 1: Pharmacological Comparison of CB1 Inverse Agonists vs. Neutral Antagonists
Property | Inverse Agonists (e.g., Ibipinabant) | Neutral Antagonists (e.g., AM6545) |
---|---|---|
Basal GTPγS Binding | Decreased | No change |
Basal cAMP Production | Increased | No change |
Constitutive Activity | Suppresses R* state | No effect on R/R* equilibrium |
Peripheral Metabolic Efficacy | High (e.g., hyperleptinemia reversal) | Moderate |
Central Receptor Occupancy for Anorexia | Low (11%) | Not reported |
Ibipinabant exhibits high selectivity (>1000-fold) for CB1 over CB2 receptors. Radioligand binding assays demonstrate a CB1 Ki of 7.8 nM, compared to a CB2 Ki of 7943 nM [8]. This selectivity is quantified by functional assays: Ibipinabant antagonizes WIN-55212-induced arachidonic acid release in CHO-hCB1 cells with a pA2 of 9.9, while showing negligible activity at CB2 receptors up to micromolar concentrations [8].
The pharmacological relevance of this selectivity is twofold:
Table 2: Binding Affinity and Selectivity of Ibipinabant at Cannabinoid Receptors
Receptor | Ki Value (nM) | Functional Assay (pA2/IC₅₀) | Selectivity Ratio (CB2/CB1) |
---|---|---|---|
CB1 | 7.8 | 9.9 (WIN-55212 antagonism) | 1 (Reference) |
CB2 | 7943 | >10,000 (Inactive) | >1,018 |
Ibipinabant’s core structure is a 3,4-diarylpyrazoline featuring stereospecific chirality at the C4 position. The (4S)-enantiomer displays significantly higher CB1 affinity than the (4R)-form, underscoring the role of stereochemistry in receptor engagement [1] [10]. Key structural motifs enabling its potency and selectivity include:
Efforts to reduce lipophilicity (cLogP = 6.14) and improve peripheral restriction led to analogs like JD5037. This derivative modifies the N1 substituent, lowering blood-brain barrier penetration while retaining potent peripheral CB1 inverse agonism. JD5037 reverses diet-induced hyperleptinemia and insulin resistance without central occupancy, validating the therapeutic potential of structural optimization [3] [9].
Table 3: Key Structural Elements of Ibipinabant and Their Pharmacological Roles
Structural Feature | Role in CB1 Interaction | Consequence for Pharmacological Profile |
---|---|---|
(4S)-Chiral Center | Dictates spatial orientation of aryl rings in binding pocket | Higher affinity and stereoselective inverse agonism |
C3 4-Chlorophenyl | Hydrophobic interaction with TM3/4 region of CB1 | Enhances binding affinity and selectivity |
N1 4-Chlorophenylsulfonyl | Hydrogen bonding with Lys192; hydrophobic anchoring | Drives inverse efficacy and metabolic actions |
N1'-N-Methylcarboxamidine | Salt bridge formation with Asp366 | Stabilizes inactive receptor conformation (R) |
Pyrazoline Core | Maintains optimal distance between pharmacophores | Balances rigidity and binding complementarity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7